8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.344. The purity is usually 95%.
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Scientific Research Applications
Unusual Reaction with Trisamine
A study highlights the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in unexpected 8-dimethylamino-substituted products. This reaction underlines the potential for creating novel compounds with varied applications, emphasizing the complexity and versatility of reactions involving purine derivatives (Khaliullin & Shabalina, 2020).
Characterization of Impurities in 8-Chlorotheophylline
Research into the isolation and characterization of impurities in 8-chlorotheophylline utilized advanced chromatography and mass spectrometry. This study is crucial for understanding the purity and composition of pharmaceutical compounds, ensuring their safety and efficacy (Desai, Patel, & Gabhe, 2011).
Affinity and Evaluation of 8-Aminoalkyl Derivatives
Investigation into new 8-aminoalkyl derivatives of purine-2,6-dione explores their affinity for serotonin receptors and evaluates their potential psychotropic activity. This research is fundamental in the quest for new therapeutic agents addressing mental health disorders (Chłoń-Rzepa et al., 2013).
Cyclic Depsipeptides via Direct Amid Cyclization
The study on the formation of cyclic depsipeptides through direct amid cyclization of 3-(dimethylamino)-2,2-dimethyl-2H-azirine showcases the innovative approaches to synthesizing complex organic molecules. Such methodologies have broad implications in the development of peptides and depsipeptides with potential biological activity (Obrecht & Heimgartner, 1987).
Purine Alkaloids from Marine Sources
The discovery of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa emphasizes the significance of marine biodiversity in the search for novel compounds with potential pharmaceutical applications. This research not only expands the chemical space of purine derivatives but also highlights the therapeutic potential of natural products (Qi, Zhang, & Huang, 2008).
Mechanism of Action
Target of Action
The primary targets of 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are yet to be identified. The compound’s structure suggests it may interact with enzymes or receptors that recognize purine-like structures .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other purine analogs, it may bind to its target(s) and modulate their activity .
Biochemical Pathways
Purine analogs often play roles in nucleic acid metabolism and signal transduction
Pharmacokinetics
Similar compounds often exhibit good absorption and distribution, undergo hepatic metabolism, and are excreted in the urine .
Result of Action
Given its structural similarity to other purine analogs, it may interfere with DNA replication, RNA transcription, or signal transduction, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Properties
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFQKTWKVHLTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.